Prostaglandin E2 Ethanolamide

描述

Contextualization within Lipid Mediator Systems

Lipid mediators are a diverse group of signaling molecules derived from fatty acids that play crucial roles in regulating a vast array of biological functions. Prostaglandins (B1171923), for instance, are well-known for their involvement in inflammation, pain, and fever. wikipedia.orgthermofisher.com PGE2-EA belongs to a newer class of these molecules, known as prostaglandin (B15479496) ethanolamides or prostamides. researchgate.netnih.gov

Prostaglandin ethanolamides are endogenous, meaning they are naturally produced within the body. researchgate.net They are formed when endocannabinoids, such as anandamide (B1667382) (AEA), are metabolized by the cyclooxygenase-2 (COX-2) enzyme. capes.gov.brhmdb.ca This positions them as a novel class of bioactive lipids with the potential for unique biological activities. capes.gov.brfoodb.ca Research has shown that these compounds, including PGE2-EA, can influence inflammatory responses. researchgate.netontosight.ai

The biosynthesis of PGE2-EA from anandamide directly links it to the endocannabinoid system. capes.gov.brmdpi.com The endocannabinoid system, which includes receptors like CB1 and CB2, and the endocannabinoids that activate them, is a widespread neuromodulatory system that plays a role in regulating a variety of physiological processes. The metabolism of anandamide by COX-2 to form PGE2-EA represents a significant intersection between the prostaglandin and endocannabinoid signaling pathways. capes.gov.brnih.gov This enzymatic conversion suggests a potential for cross-talk and integrated regulation between these two critical systems. nih.gov

Prostaglandin Ethanolamides as Endogenous Bioactive Lipids

Significance of Prostaglandin E2 Ethanolamide in Advanced Research

The study of PGE2-EA is significant as it pushes the boundaries of our understanding of lipid signaling. It offers a window into previously unexplored physiological roles and helps to address existing gaps in our knowledge of prostamide biology.

While structurally similar to the classical prostaglandin E2 (PGE2), PGE2-EA exhibits distinct pharmacological properties. nih.govcaymanchem.com For instance, research indicates that PGE2-EA can modulate the production of the pro-inflammatory cytokine TNF-α in human blood and monocytic cells. medchemexpress.comnih.gov It has also been shown to act as an agonist at all four E prostanoid (EP) receptor subtypes. researchgate.netcaymanchem.com These findings suggest that PGE2-EA may have unique functions that are not simply redundant with those of PGE2, opening up new avenues for research into its physiological and pathological roles. thno.orgplos.org For example, PGE2-EA has demonstrated neuroprotective effects and has been implicated in reducing damage in models of colitis. researchgate.netcaymanchem.com

The field of prostamide research is still in its early stages. nih.govwur.nl Much remains to be understood about the full range of their biological activities, their receptor interactions, and their roles in health and disease. nih.govresearchgate.net The lack of specific pharmacological tools has been a limiting factor. nih.gov Focused research on PGE2-EA is crucial for filling these knowledge gaps. Elucidating the specific functions and mechanisms of action of PGE2-EA will contribute to a more comprehensive understanding of the entire prostamide family and their place within the broader network of lipid signaling. nih.govnih.gov

Interactive Data Tables

Below are interactive tables summarizing key research findings related to this compound.

Table 2: Binding affinities of this compound for E Prostanoid (EP) receptors. caymanchem.com

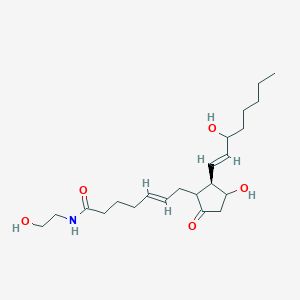

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKWUSPPIQURFM-IGDGGSTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194935-38-1 | |

| Record name | Prostaglandin E2 ethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194935-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthesis and Endogenous Production of Prostaglandin E2 Ethanolamide

Enzymatic Pathways Governing Prostaglandin (B15479496) E2 Ethanolamide Formation

The biosynthesis of PGE2-EA is a multi-step enzymatic process initiated by the oxygenation of anandamide (B1667382), followed by the action of downstream synthases.

Cyclooxygenase-2 (COX-2) Mediated Oxygenation of N-arachidonoylethanolamine (Anandamide)

The primary and rate-limiting step in the formation of PGE2-EA is the oxygenation of anandamide, a reaction predominantly catalyzed by the enzyme Cyclooxygenase-2 (COX-2). capes.gov.brfrontiersin.orgmedchemexpress.com Anandamide, due to its structural similarity to arachidonic acid, can serve as a substrate for cyclooxygenase enzymes. nih.gov This enzymatic conversion leads to the formation of prostaglandin H2 ethanolamide (PGH2-EA), the precursor to various prostamides, including PGE2-EA. acs.org

A crucial aspect of this biosynthetic pathway is the marked preference of COX-2 for anandamide as a substrate compared to its isoform, Cyclooxygenase-1 (COX-1). nih.govcapes.gov.br Studies using recombinant human COX enzymes have demonstrated that COX-2 effectively oxygenates anandamide, whereas COX-1 shows little to no activity towards this substrate. capes.gov.bracs.org The rate of anandamide oxygenation by COX-2 can be as high as 60-85% of the rate observed with its conventional substrate, arachidonic acid. capes.gov.br This isoform selectivity is attributed to structural differences in the active sites of the two enzymes. acs.org Specifically, the presence of an arginine residue (Arg-513) within a side pocket of the COX-2 active site is a critical determinant for the efficient generation of PGH2-EA. acs.org The absence of this corresponding arginine residue in COX-1 explains its reduced efficiency in metabolizing anandamide. acs.org

Following the COX-2 mediated oxygenation of anandamide, PGE2-EA has been identified as a major prostanoid product. nih.govcapes.gov.brhmdb.ca Mass spectrometry analysis of the products derived from the incubation of anandamide with purified COX-2, as well as with cell lysates and intact cells expressing COX-2, has confirmed the formation of PGE2-EA. nih.govcapes.gov.br This finding establishes the existence of a COX-2-dependent pathway for anandamide metabolism, which results in the production of a novel class of prostaglandin derivatives. nih.gov

Specificity of COX-2 Activity over COX-1 in Anandamide Metabolism

Role of Downstream Prostaglandin Synthases in Terminal Production

The conversion of the intermediate PGH2-EA, formed by COX-2, into the terminal product PGE2-EA is facilitated by the action of prostaglandin E synthases (PGES). thno.orgaging-us.com While the classical pathway involves the conversion of PGH2 to PGE2, a similar mechanism is proposed for prostamide synthesis. There are several isoforms of PGES, including microsomal prostaglandin E synthase-1 (mPGES-1), microsomal prostaglandin E synthase-2 (mPGES-2), and cytosolic prostaglandin E synthase (cPGES). plos.orgnih.gov Among these, mPGES-1 is often functionally coupled with COX-2, particularly during inflammatory conditions, to increase the production of PGE2. thno.org It is therefore plausible that mPGES-1 also plays a significant role in the terminal synthesis of PGE2-EA from PGH2-EA.

Evidence of Endogenous Prostaglandin E2 Ethanolamide Synthesis in Biological Systems

The endogenous production of PGE2-EA has been confirmed through its detection and quantification in various mammalian tissues, providing physiological relevance to the biosynthetic pathways described.

Detection and Quantification in Mammalian Tissues

PGE2-EA has been identified in several mammalian tissues, including the brain and liver. lipidmaps.orgglpbio.comglpbio.com For instance, studies have demonstrated that human monocytic cells are capable of endogenously producing PGE2-EA. researchgate.net Furthermore, research on the renal medulla of mice has shown that this tissue is enriched with COX-2, and upon incubation with anandamide, PGE2-EA is the major metabolite detected. The concentration of anandamide itself was found to be significantly higher in the renal medulla compared to the cortex, further supporting the localized production of its metabolites in this region.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Substrate | Product | Role |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | N-arachidonoylethanolamine (Anandamide) | Prostaglandin H2 Ethanolamide (PGH2-EA) | Initial and rate-limiting oxygenation of anandamide. capes.gov.brfrontiersin.orgmedchemexpress.com |

| Prostaglandin E Synthases (e.g., mPGES-1) | Prostaglandin H2 Ethanolamide (PGH2-EA) | This compound (PGE2-EA) | Terminal synthesis from the endoperoxide intermediate. thno.orgaging-us.com |

Table 2: Comparison of COX-1 and COX-2 Activity on Anandamide

| Enzyme | Substrate Affinity/Activity | Key Structural Determinant | Reference |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Low/Negligible | Absence of critical arginine residue in the active site. | capes.gov.bracs.org |

| Cyclooxygenase-2 (COX-2) | High | Presence of Arg-513 in the active site side pocket. | capes.gov.bracs.org |

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PGE2-EA |

| N-arachidonoylethanolamine | Anandamide, AEA |

| Cyclooxygenase-1 | COX-1 |

| Cyclooxygenase-2 | COX-2 |

| Prostaglandin H2 Ethanolamide | PGH2-EA |

| Prostaglandin E Synthase | PGES |

| Microsomal Prostaglandin E Synthase-1 | mPGES-1 |

| Microsomal Prostaglandin E Synthase-2 | mPGES-2 |

| Cytosolic Prostaglandin E Synthase | cPGES |

| Arachidonic Acid | AA |

| Prostaglandin E2 | PGE2 |

Cellular Capacity for this compound Generation (e.g., Human Monocytic Cells)

Scientific investigations have confirmed that specific immune cells possess the intrinsic capability to produce this compound endogenously. Human monocytic cells, in particular, have been a key focus of this research. nih.govresearchgate.net

Studies utilizing the human monocytic cell line THP-1, as well as monocytes isolated directly from human blood, have provided direct evidence for this biosynthetic capacity. nih.gov In experimental settings, the incubation of these cells with radiolabelled precursors, such as arachidonic acid and ethanolamine, has been used to track and confirm the de novo synthesis of PGE2-EA. nih.gov This demonstrates that the necessary enzymatic machinery for producing this compound is present and functional within these cells. nih.gov

The formation of PGE2-EA in these cells is a result of the COX-2 enzyme acting on the endocannabinoid anandamide. capes.gov.brcaymanchem.com While the broader synthesis of the related compound Prostaglandin E2 (PGE2) in monocytes involves enzymes like cytosolic phospholipase A2α (cPLA2α) and microsomal PGE synthase-1 (mPGEs-1), the unique synthesis of PGE2-EA is specifically tied to the COX-2 metabolism of anandamide. capes.gov.brdiva-portal.org

Beyond its mere production, PGE2-EA generated by these cells exhibits biological activity. Research has shown that PGE2-EA can inhibit the enzyme indoleamine 2,3-dioxygenase-1 (IDO-1) in both human monocytes and the THP-1 cell line. caymanchem.comglpbio.com

Detailed Research Findings

The inhibitory effect of this compound on Indoleamine 2,3-dioxygenase-1 (IDO-1) has been quantified in human monocytic cells, as detailed in the table below.

| Cell Type | Target Enzyme | IC50 Value |

| Human Monocytes | Indoleamine 2,3-dioxygenase-1 (IDO-1) | 4.7 µM caymanchem.comglpbio.com |

| THP-1 Cells (Human Monocytic Cell Line) | Indoleamine 2,3-dioxygenase-1 (IDO-1) | 5.7 µM caymanchem.comglpbio.com |

This table presents the half-maximal inhibitory concentration (IC50) of this compound against the enzyme IDO-1 in specified human monocytic cells.

Furthermore, it has been observed that PGE2-EA can potently suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human monocytes and THP-1 cells in a concentration-dependent manner. nih.govresearchgate.net

Molecular Mechanisms and Receptor Pharmacology of Prostaglandin E2 Ethanolamide

Prostanoid E (EP) Receptor Agonism by Prostaglandin (B15479496) E2 Ethanolamide

Prostaglandin E2 exerts its diverse biological effects by binding to four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. encyclopedia.pubfrontiersin.orggoogle.com These receptors are distributed in various tissues and are coupled to different intracellular signaling cascades. frontiersin.orgmdpi.com PGE2-EA has been shown to act as an agonist at all four EP receptor subtypes, although with different binding affinities and potencies compared to its parent compound, PGE2. caymanchem.comresearchgate.netnih.gov

Binding Affinity and Agonistic Activity at EP1, EP2, EP3, and EP4 Receptors

Studies have demonstrated that PGE2-EA binds to and activates all four EP receptor subtypes. researchgate.netnih.gov Radioligand binding assays using membranes from cells transfected with human EP receptor subtypes revealed that PGE2-EA has measurable affinity for EP1, EP2, EP3, and EP4 receptors. nih.gov

Specifically, the binding affinities (pKi values) of PGE2-EA for the human EP receptors have been reported as 5.61 for EP1, 6.33 for EP2, 6.70 for EP3, and 6.29 for EP4. nih.gov Another study reported Ki values of 2.45 µM for EP1, 0.46 µM for EP2, 0.2 µM for EP3, and 0.51 µM for EP4. caymanchem.com The agonistic activity of PGE2-EA has been confirmed in various functional assays. For instance, in guinea pig trachea, PGE2-EA induced contractions, an effect that was blocked by an EP1 receptor antagonist, confirming its agonist activity at this receptor subtype. nih.gov Furthermore, in the same tissue, PGE2-EA caused relaxation in the presence of an EP1 antagonist, demonstrating its agonistic effects on EP2 receptors. nih.gov Its ability to inhibit electrically evoked contractions of the guinea pig vas deferens points to its agonist function at EP3 receptors. nih.gov Additionally, PGE2-EA has been shown to induce relaxation in the rabbit jugular vein, a response mediated by EP4 receptors. nih.gov

Table 1: Binding Affinities (pKi and Ki) of Prostaglandin E2 Ethanolamide at Human EP Receptors

| Receptor Subtype | pKi Value nih.gov | Ki Value (µM) caymanchem.com |

|---|---|---|

| EP1 | 5.61 ± 0.1 | 2.45 |

| EP2 | 6.33 ± 0.01 | 0.46 |

| EP3 | 6.70 ± 0.13 | 0.2 |

| EP4 | 6.29 ± 0.06 | 0.51 |

Comparative Pharmacological Profile with Prostaglandin E2

While PGE2-EA interacts with the same receptor subtypes as PGE2, its pharmacological profile shows notable differences. The binding affinity of PGE2 for all four EP receptor subtypes is significantly higher than that of PGE2-EA. nih.gov For comparison, the pKi values for PGE2 are 8.31 for EP1, 9.03 for EP2, 9.34 for EP3, and 9.10 for EP4. nih.gov

This lower affinity translates to a generally lower potency of PGE2-EA in functional assays compared to PGE2. For example, in the guinea pig vas deferens (EP3-mediated response), the pEC50 value for PGE2-EA was 7.38, whereas for PGE2 it was 9.09. nih.gov Similarly, in the guinea pig trachea (EP2-mediated relaxation), the pEC50 for PGE2-EA was 7.11, compared to 8.29 for PGE2. nih.gov In the rabbit jugular vein (EP4-mediated relaxation), the pEC50 for PGE2-EA was 7.05, while for PGE2 it was 9.35. nih.gov These findings consistently demonstrate that PGE2-EA is a less potent agonist at EP receptors than PGE2.

Table 2: Comparative Potency (pEC50) of this compound and Prostaglandin E2 in Functional Assays

| Tissue/Response | Receptor | PGE2-EA pEC50 nih.gov | PGE2 pEC50 nih.gov |

|---|---|---|---|

| Guinea Pig Vas Deferens (Inhibition of Contraction) | EP3 | 7.38 ± 0.09 | 9.09 ± 0.06 |

| Guinea Pig Trachea (Relaxation) | EP2 | 7.11 ± 0.18 | 8.29 ± 0.17 |

| Rabbit Jugular Vein (Relaxation) | EP4 | 7.05 ± 0.4 | 9.35 ± 0.25 |

Intracellular Signaling Pathways Activated by this compound

The activation of EP receptors by PGE2-EA initiates downstream intracellular signaling cascades. The specific pathways activated depend on the EP receptor subtype and the G proteins to which they couple.

Cyclic AMP (cAMP) Dependent Signaling Cascade Activation

The EP2 and EP4 receptor subtypes are primarily coupled to the stimulatory G protein, Gs. encyclopedia.pubmdpi.com Activation of these receptors by agonists leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular levels of the second messenger cyclic AMP (cAMP). mdpi.comwikipedia.orgfrontiersin.org This elevation in cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. pnas.orgemory.edu

Given that PGE2-EA is an agonist at EP2 and EP4 receptors, it is expected to activate the cAMP-dependent signaling cascade. researchgate.netnih.gov Studies on PGE2 have extensively characterized this pathway, where increased cAMP levels mediate responses such as vasodilation and modulation of inflammation. frontiersin.orgnih.gov The ability of PGE2-EA to mimic the relaxant effects of PGE2 in tissues rich in EP2 and EP4 receptors supports its role in activating this pathway. nih.gov

Role of G Protein-Coupled Receptors in Signal Transduction

The diverse effects of PGE2-EA are mediated through its interaction with different G protein-coupled receptors (GPCRs). frontiersin.orgresearchgate.net The EP receptor family is a classic example of how a single ligand can trigger varied cellular responses by engaging distinct GPCRs linked to different signaling pathways. mdpi.com

EP1 receptors are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium levels. encyclopedia.pubmdpi.com

EP2 and EP4 receptors are coupled to Gs proteins, leading to the activation of the cAMP pathway. encyclopedia.pubmdpi.com

EP3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. encyclopedia.pubfrontiersin.org However, some EP3 isoforms can also couple to Gs or Gq. encyclopedia.pubmdpi.com

The interaction of PGE2-EA with this array of GPCRs underlies its complex pharmacology. researchgate.net

Examination of Cannabinoid Receptor Non-Interaction

This compound is formed from the metabolism of anandamide (B1667382), an endogenous cannabinoid that acts on CB1 and CB2 receptors. capes.gov.brnih.gov Despite this metabolic relationship, studies indicate that PGE2-EA itself does not significantly interact with cannabinoid receptors. researchgate.net Instead, its pharmacological actions are primarily attributed to its activity at prostanoid receptors. researchgate.netaai.org Research has shown that other anandamide metabolites, such as certain epoxyeicosatrienoic acid-ethanolamides (EET-EAs), do interact with cannabinoid receptors, but this is not the case for PGE2-EA. mdpi.com The biological effects of PGE2-EA are therefore considered to be distinct from the cannabinoid system and are mediated through the prostanoid receptor family. researchgate.net

Lack of Affinity for Cannabinoid Receptors CB1 and CB2

This compound (PGE2-EA), a cyclooxygenase-2 (COX-2) metabolite of the endocannabinoid anandamide (AEA), has been a subject of pharmacological investigation to determine its receptor binding profile. researchgate.net Despite its origin from an endocannabinoid, research indicates that PGE2-EA does not exert its physiological effects through the classical cannabinoid receptors, CB1 and CB2.

Studies exploring the cannabimimetic potential of prostamides, the class of compounds to which PGE2-EA belongs, have consistently shown a lack of significant interaction with cannabinoid receptors. nih.govnih.gov Investigations into the binding affinity of PGE2-EA and its synthetic analogs for CB1 and CB2 receptors have revealed weak interactions. nih.gov

The primary pharmacological actions of PGE2-EA are instead attributed to its interaction with prostanoid receptors, albeit with a different profile compared to its parent prostaglandin, PGE2. nih.gov

Research Findings on Cannabinoid Receptor Affinity

| Compound/Analog | Target Receptor | Binding Affinity (Ki) | Conclusion |

| PGE2-EA Analogs | CB1 | > 620 nM | Weak Affinity |

| PGE2-EA Analogs | CB2 | > 620 nM | Weak Affinity |

Data sourced from Ivanov et al. (2015). nih.gov

Biological Activities and Cellular Effects of Prostaglandin E2 Ethanolamide in Preclinical Research

Immunomodulatory and Anti-inflammatory Properties

PGE2-EA has demonstrated notable effects on the immune system, primarily characterized by its ability to suppress inflammatory processes. These actions are centered on its capacity to downregulate the production of key inflammatory mediators and enzymes.

Suppression of Pro-inflammatory Cytokine Production

A key aspect of PGE2-EA's anti-inflammatory profile is its ability to inhibit the release of pro-inflammatory cytokines, which are central to the initiation and propagation of inflammatory responses.

Research has consistently shown that PGE2-EA potently suppresses the production of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine. nih.govmedchemexpress.com This effect has been observed in various human cell models, including whole blood, isolated primary monocytes, and the human monocytic cell line THP-1. nih.gov When these cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong immune response, PGE2-EA effectively curtails the subsequent release of TNF-α in a concentration-dependent manner. nih.govresearchgate.net

The mechanism underlying this suppression involves the activation of cyclic AMP (cAMP) signaling pathways. nih.govresearchgate.net It is believed that PGE2-EA binds to the EP2 receptor, a subtype of the prostaglandin (B15479496) E2 receptors, which in turn elevates intracellular cAMP levels and leads to the downregulation of TNF-α production. nih.govresearchgate.net This targeted regulation underscores the specific immunomodulatory function of PGE2-EA. frontiersin.org

Table 1: Effect of Prostaglandin E2 Ethanolamide on TNF-α Production

| Cell Type | Stimulant | Effect of PGE2-EA | Mechanism |

| Human Whole Blood | LPS | Potent, concentration-dependent suppression | cAMP-dependent |

| Isolated Human Monocytes | LPS | Potent, concentration-dependent suppression | cAMP-dependent, likely via EP2 receptor |

| Human Monocytic Cell Line (THP-1) | LPS | Potent, concentration-dependent suppression | cAMP-dependent, likely via EP2 receptor |

Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO-1) Activity in Monocytes

Further contributing to its immunomodulatory role, PGE2-EA has been identified as an inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO-1). caymanchem.com IDO-1 is an enzyme that plays a part in immune tolerance by breaking down the amino acid tryptophan. In certain inflammatory contexts, its activity can be detrimental. Preclinical studies have shown that PGE2-EA can inhibit IDO-1 activity in both human monocytes and the THP-1 monocytic cell line. caymanchem.combiomol.com The half-maximal inhibitory concentrations (IC50) were determined to be 4.7 µM for human monocytes and 5.7 µM for THP-1 cells, respectively. caymanchem.comnetascientific.com

Table 2: Inhibitory Effect of this compound on IDO-1 Activity

| Cell Type | IC50 Value |

| Human Monocytes | 4.7 µM |

| Human Monocytic Cell Line (THP-1) | 5.7 µM |

Cellular Protective Mechanisms

Beyond its direct anti-inflammatory actions, PGE2-EA exhibits protective effects at the cellular level, preserving cell structure and function in the face of inflammatory or metabolic stress.

Prevention of Morphological Changes and F-actin Rearrangement in Podocytes

Podocytes are specialized cells in the kidney that are crucial for filtration. Damage to these cells can lead to significant kidney disease. In preclinical models, PGE2-EA has been shown to protect podocytes from injury. caymanchem.com Specifically, when podocytes were exposed to L-homocysteine, a substance known to induce cellular damage, they underwent detrimental morphological changes and a disorganization of their internal F-actin cytoskeleton. Treatment with 10 µM PGE2-EA was found to prevent these changes, preserving the normal structure and actin fiber arrangement of the podocytes. caymanchem.com This protective effect on the cellular architecture highlights a mechanism for maintaining kidney barrier integrity.

Attenuation of NLRP3 Inflammasome Formation and Activation

The NLRP3 inflammasome is a multi-protein complex within immune cells that, when activated, triggers the release of highly pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.orgxiahepublishing.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.govthno.org Research has demonstrated that PGE2-EA can attenuate the formation and activation of the NLRP3 inflammasome. caymanchem.com In studies using podocytes, L-homocysteine was used to induce the assembly and activation of this inflammasome. researchgate.net Co-treatment with PGE2-EA at a concentration of 10 µM was shown to reduce this L-homocysteine-induced NLRP3 inflammasome activation. caymanchem.comresearchgate.netresearchgate.net This suggests that PGE2-EA can interrupt a key pathway of innate inflammatory signaling, thereby exerting a protective effect. researchgate.netresearchgate.net

Mitigation of L-Homocysteine-Induced Cellular Injury

Elevated levels of L-homocysteine are associated with cellular damage. Preclinical research has shown that this compound can protect cells from this type of injury. Specifically, in podocytes, which are specialized cells in the kidneys, PGE2-EA has been observed to prevent morphological changes and the rearrangement of F-actin, a critical component of the cellular cytoskeleton. caymanchem.com

Furthermore, PGE2-EA has been shown to reduce the formation and activation of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response, which is triggered by L-homocysteine. caymanchem.com The inhibitory effect of PGE2-EA on L-homocysteine-induced NLRP3 inflammasome activation suggests a protective role against cellular injury mediated by this inflammatory pathway. researchgate.netresearchgate.net

Table 1: Effects of this compound on L-Homocysteine-Induced Cellular Changes

| Cellular Effect | Observation | Reference |

|---|---|---|

| Morphological Changes | Prevention of alterations in podocyte structure. | caymanchem.com |

| F-actin Rearrangement | Inhibition of cytoskeletal reorganization in podocytes. | caymanchem.com |

| NLRP3 Inflammasome | Reduction of formation and activation in podocytes. | caymanchem.comresearchgate.netresearchgate.net |

Impact on Tissue Homeostasis and Inflammation Models

In the same human mucosal explant colitis models, PGE2-EA has been found to decrease the infiltration of lymphocytes. caymanchem.com Lymphocyte infiltration is a hallmark of inflammation, and its reduction by PGE2-EA further supports the compound's anti-inflammatory properties within these ex vivo systems. caymanchem.com

Table 2: Effects of this compound in Human Mucosal Explant Colitis Models

| Effect | Observation | Reference |

|---|---|---|

| Luminal Damage | Reduction of cytokine-induced epithelial injury. | caymanchem.comresearchgate.netresearchgate.netnih.gov |

| Lymphocyte Infiltration | Decrease in the presence of immune cells. | caymanchem.com |

Reduction of Luminal Damage in Human Mucosal Explant Colitis Models

Neurobiological and Neuromodulatory Effects

In the context of the nervous system, PGE2-EA has exhibited neuroprotective properties. In vitro studies have shown that PGE2-EA can prevent apoptosis, or programmed cell death, in cultured cerebellar neurons that were deprived of potassium, a condition that typically induces cell death. nih.gov This finding points to the potential of PGE2-EA to protect neurons from certain types of cytotoxic insults. nih.govnih.gov In contrast, its precursor, anandamide (B1667382), did not show the same neuroprotective effect in this model. nih.gov

PGE2-EA interacts with pathways involved in neuroinflammation. nih.govbinasss.sa.crnih.gov It has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, in human monocytic cells. medchemexpress.comnih.govmedchemexpress.com This suppression is mediated through cyclic AMP (cAMP) pathways, likely involving the EP2 receptor, one of the receptors for prostaglandin E2. nih.govemory.edu By downregulating the production of TNF-α, PGE2-EA can modulate the inflammatory response of mononuclear cells. researchgate.netnih.gov

Table 3: Neurobiological and Neuromodulatory Effects of this compound

| Effect | Model/System | Observation | Reference |

|---|---|---|---|

| Neuroprotection | Cultured cerebellar neurons | Prevention of apoptosis induced by potassium deprivation. | nih.gov |

| Neuroinflammation | Human monocytic cells | Suppression of LPS-induced TNF-α production. | medchemexpress.comresearchgate.netnih.govmedchemexpress.com |

Analytical and Synthetic Methodologies in Prostaglandin E2 Ethanolamide Research

Advanced Quantitative Analytical Techniques for Prostaglandin (B15479496) Ethanolamides

The accurate measurement of prostaglandin ethanolamides like PGE2-EA in biological samples presents a significant challenge due to their low concentrations and the complexity of the lipid environment. researchgate.netescholarship.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Biological Matrices

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of PGE2-EA and other lipid mediators in various biological matrices, including cells, tissues, and plasma. researchgate.netresearchgate.netnih.gov This technique combines the high separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Researchers have developed and validated single-run UPLC-MS/MS methods that allow for the simultaneous quantification of prostaglandin ethanolamides, their precursors (like anandamide), and classical prostaglandins (B1171923). researchgate.netnih.gov These methods are crucial for understanding the complex interplay between these lipid signaling pathways. nih.gov For instance, a validated method applied to J774 macrophage cells and mouse colitis models demonstrated the ability to quantify these lipids in the femtomole range, providing valuable insights into their roles in inflammation. researchgate.net The use of deuterated internal standards, such as Prostaglandin E2 Ethanolamide-d4, is essential for accurate quantification by correcting for sample loss during extraction and analysis. caymanchem.com

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Sensitivity | Enables detection and quantification in the femtomole range. | Crucial for measuring low-abundance lipids in biological samples. | researchgate.net |

| Selectivity | High selectivity to differentiate between structurally similar lipids. | Minimizes interference from the complex lipidome, ensuring accurate quantification. | researchgate.net |

| Multiplexing | Allows for the simultaneous analysis of multiple analytes in a single run. | Provides a comprehensive view of related lipid mediator pathways. | researchgate.netnih.gov |

| Internal Standards | Use of deuterated standards like PGE2-EA-d4. | Corrects for variability in sample preparation and instrument response, improving accuracy. | caymanchem.com |

Methodological Considerations for Accurate Quantification in Complex Lipidomes

Accurate quantification of prostaglandin ethanolamides within complex lipidomes requires careful consideration of several methodological factors. The inherent low concentrations of these analytes and their transient nature necessitate robust and sensitive analytical approaches. escholarship.org Immunoassays, while useful for detecting prostaglandins, can exhibit non-specific binding to structurally similar compounds like PGE2-EA, leading to inaccurate results. researchgate.net Therefore, chromatographic methods such as LC-MS/MS are recommended for their superior specificity. researchgate.net

Key considerations for accurate quantification include:

Sample Preparation: Efficient extraction of lipids from the biological matrix is critical. Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate the analytes of interest. researchgate.net

Chromatographic Separation: Achieving good separation of isomers and other interfering compounds is essential. Reverse-phase chromatography is often employed for this purpose. capes.gov.brresearchgate.net

Mass Spectrometry Parameters: Optimization of mass spectrometry parameters, including the selection of appropriate precursor and product ions for multiple reaction monitoring (MRM), is crucial for achieving high sensitivity and selectivity. waters.com

Stability: The stability of the analytes during sample collection, storage, and analysis must be assessed to prevent degradation and ensure accurate measurements. rsc.org

Chemical Synthesis Strategies for this compound and its Analogs

The chemical synthesis of PGE2-EA and its analogs is vital for producing standards for analytical studies, as well as for creating molecular probes to investigate their biological functions and receptors.

Multi-Step Organic Synthesis Approaches for Prostaglandin E2 Skeleton

The synthesis of the prostaglandin E2 skeleton is a complex undertaking that typically involves multiple steps. udel.eduvapourtec.com A common strategy involves the stereoselective construction of the cyclopentane (B165970) core with the correct stereochemistry at the various chiral centers. Key reactions often include:

Wittig Reaction and Horner-Wadsworth-Emmons Reaction: These are used to stereoselectively form the double bonds in the two side chains of the PGE2 molecule. nih.govresearchgate.netnih.gov

Corey's Prostaglandin Synthesis: This classic approach, or variations of it, often serves as a foundation for the synthesis of the PGE2 core structure. nih.gov

These multi-step syntheses allow for the introduction of various functional groups and protecting groups, enabling the convergent synthesis of the final PGE2-EA molecule. nih.gov

Design and Synthesis of Probes for Putative Prostamide Receptor Characterization

A significant area of research is the development of chemical probes to identify and characterize the putative receptors for prostamides. nih.govnih.govnih.gov Since a specific prostamide receptor has not yet been definitively identified, these probes are invaluable tools. wikipedia.org

The design of these probes often involves modifying the structure of PGE2-EA to include reactive or detectable groups. For example, researchers have synthesized PGE2-EA analogs incorporating:

Photoactivatable groups (e.g., azido (B1232118) groups): These can be used to covalently label the receptor upon photoactivation. nih.govnih.gov

Electrophilic groups (e.g., isothiocyanato groups): These can form covalent bonds with nucleophilic residues on the receptor protein. nih.govnih.gov

These probes are designed to retain biological activity while allowing for the identification of their binding partners. nih.gov The synthesis of these complex molecules relies on the multi-step organic synthesis strategies mentioned previously, with additional steps to introduce the desired functional groups. nih.govnih.gov

| Probe Type | Functional Group | Purpose | Reference |

|---|---|---|---|

| Photoaffinity Probe | Azido group | Covalent labeling of the receptor upon UV irradiation. | nih.govnih.gov |

| Affinity Probe | Isothiocyanato group | Covalent binding to nucleophilic residues on the receptor. | nih.govnih.gov |

| Aromatic Tailed Analogs | Aromatic groups in the tail | To create hybrid ligands with potential contributions from both endocannabinoid and prostaglandin systems. | nih.gov |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach can offer advantages in terms of stereoselectivity and milder reaction conditions. A chemoenzymatic synthesis for a related compound, 2-PGE2-G (a glycerol (B35011) ester of PGE2), has been described for the first time, highlighting the potential of these methods in the field of prostaglandin research. nih.govresearchgate.net While a specific chemoenzymatic synthesis for PGE2-EA is not detailed in the provided context, the principle of using enzymes for key stereoselective steps in the synthesis of the prostaglandin skeleton is a viable and attractive strategy. uq.edu.au For example, enzymes could be used for the stereospecific reduction of ketone groups or the resolution of racemic intermediates.

Interactions with Lipid Mediator Networks and Broader Biological Contexts

Cross-Regulation within the Endocannabinoid System

The existence of PGE2-EA is a direct result of enzymatic crossover, where the machinery for prostanoid synthesis metabolizes endocannabinoid substrates. This interaction creates a novel class of lipid mediators with distinct properties.

Prostaglandin (B15479496) E2 Ethanolamide is not synthesized from arachidonic acid, the precursor for classical prostaglandins (B1171923). Instead, it is an oxidative metabolite of the endocannabinoid N-arachidonoylethanolamine, commonly known as anandamide (B1667382) (AEA). nih.govmdpi.comnih.gov This biosynthesis is specifically catalyzed by the cyclooxygenase-2 (COX-2) enzyme. nih.govcapes.gov.bruniversiteitleiden.nl Research has demonstrated that while purified hCOX-2 effectively oxygenates anandamide, the COX-1 isoform does not, highlighting the specificity of this metabolic pathway. nih.govcapes.gov.br The process involves the COX-2-mediated conversion of anandamide into the intermediate prostaglandin H2 ethanolamide (PGH2-EA), which is then isomerized by prostaglandin E synthases to form PGE2-EA. universiteitleiden.nlbbiosci.comnih.gov This pathway demonstrates a significant point of interaction, where the induction of COX-2, often during inflammatory conditions, can divert anandamide from its typical signaling roles toward the production of prostamides. nih.gov

PGE2-EA belongs to a class of compounds called prostaglandin ethanolamides (PG-EAs or prostamides). bbiosci.comuni.lu However, anandamide is not the only endocannabinoid that COX-2 can metabolize. The other major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), also serves as a COX-2 substrate, leading to the formation of prostaglandin-glycerol esters (PG-Gs). bbiosci.comuni.luashpublications.orgnih.gov

The key distinction lies in the parent endocannabinoid: PG-EAs are derived from anandamide, while PG-Gs are derived from 2-AG. bbiosci.comresearchgate.net Both pathways are mediated by COX-2 and result in analogs of classical prostaglandins (e.g., PGD2-EA, PGE2-EA, PGD2-G, PGE2-G). bbiosci.com While COX-2 can oxidize both anandamide and 2-AG, the relative abundance of these precursors can differ in various tissues, potentially influencing the predominant type of metabolite formed. ashpublications.org Furthermore, the resulting metabolites have different metabolic fates and biological activities. For instance, PGE2-G can be rapidly hydrolyzed in the plasma of some species to yield the classical prostaglandin PGE2, whereas PGE2-EA is significantly more resistant to hydrolysis. nih.gov

Table 1: Comparison of COX-2 Derived Endocannabinoid Metabolites

| Feature | Prostaglandin Ethanolamides (PG-EAs) | Prostaglandin-Glycerol Esters (PG-Gs) |

|---|---|---|

| Parent Endocannabinoid | N-arachidonoylethanolamine (Anandamide, AEA) bbiosci.com | 2-Arachidonoylglycerol (2-AG) bbiosci.com |

| Key Enzyme | Cyclooxygenase-2 (COX-2) nih.govcapes.gov.br | Cyclooxygenase-2 (COX-2) ashpublications.orgnih.gov |

| Example Metabolite | Prostaglandin E2 Ethanolamide (PGE2-EA) | Prostaglandin E2 Glycerol (B35011) Ester (PGE2-G) |

| General Structure | Prostaglandin core with an ethanolamide side chain | Prostaglandin core with a glycerol ester side chain |

| Metabolic Stability | Generally resistant to hydrolysis in plasma nih.gov | Can be hydrolyzed to classical prostaglandins (species-dependent) nih.gov |

Anandamide as a Key Biosynthetic Precursor

Functional Relationships with Classical Prostaglandins

Classical PGE2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. thno.orgfrontiersin.org PGE2-EA has been shown to act as an agonist at all four of these EP receptor subtypes. caymanchem.comresearchgate.net However, its affinity for these receptors is significantly lower than that of PGE2. caymanchem.com For example, radioligand binding experiments revealed that PGE2 binds to the EP2, EP3, and EP4 receptors with high affinity, whereas PGE2-EA binds with substantially lower affinity to all four subtypes. acs.org This reduced affinity implies that higher concentrations of PGE2-EA may be required to elicit biological responses comparable to those of PGE2 via these classical prostanoid receptors.

Table 2: Comparative Receptor Binding Affinities of PGE2-EA and PGE2 at Human EP Receptors

| Receptor Subtype | PGE2-EA (pKi / Ki) | PGE2 (pKi) | Reference |

|---|---|---|---|

| EP1 | 5.61 / 2,450 nM | 8.31 | caymanchem.comacs.org |

| EP2 | 6.33 / 460 nM | 9.03 | caymanchem.comacs.org |

| EP3 | 6.70 / 200 nM | 9.34 | caymanchem.comacs.org |

| EP4 | 6.29 / 510 nM | 9.10 | caymanchem.comacs.org |

Note: Ki values for PGE2-EA are from Cayman Chemical, 2024 caymanchem.com. pKi values are from Ross et al., 2002 acs.org. A higher pKi value indicates stronger binding affinity.

The formation of PGE2-EA represents a diversion of substrate and enzymatic machinery within the broader eicosanoid network. Under conditions of COX-2 upregulation, the presence of anandamide introduces a parallel biosynthetic pathway that competes with the classical conversion of arachidonic acid to prostaglandins. universiteitleiden.nl This creates a more complex signaling environment where the balance between classical prostaglandins (from arachidonic acid), prostamides (from anandamide), and PG-glycerol esters (from 2-AG) can be dynamically regulated. nih.gov The relative stability of PGE2-EA compared to some other metabolites, like PGE2-G, suggests it may have a more prolonged or distinct signaling role. nih.gov This metabolic cross-talk means that the net biological effect in an inflammatory or physiological setting depends not just on the levels of one mediator, but on the entire "soup" of related lipid molecules produced. nih.gov

Comparative Biological Activities and Receptor Specificities

Influence on General Immunological and Physiological Processes

PGE2-EA has demonstrated clear effects on immune responses, often mirroring the immunomodulatory actions of classical PGE2, albeit with different potency. A key reported activity is its ability to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in human blood and monocytic cells stimulated with lipopolysaccharide (LPS). nih.govmedchemexpress.commedchemexpress.com This action has been shown to be concentration-dependent and appears to be mediated through a cyclic AMP-dependent mechanism, likely involving the EP2 receptor. nih.govresearchgate.net

Beyond this, research indicates other protective and regulatory roles. For instance, PGE2-EA has been found to inhibit the NLRP3 inflammasome in podocytes and reduce luminal damage and lymphocyte infiltration in a human mucosal explant model of colitis. caymanchem.com These findings position PGE2-EA as a bioactive lipid with the potential to modulate inflammatory responses and contribute to the maintenance of tissue homeostasis. bbiosci.comfoodb.ca Its synthesis from an endocannabinoid precursor under conditions often associated with inflammation and COX-2 expression suggests it is a novel class of lipid mediator involved in these complex processes. nih.gov

Modulation of Macrophage Phenotypes and Responses

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental signals. This process, known as polarization, is broadly categorized into two main states: the pro-inflammatory (M1) and the anti-inflammatory or pro-resolving (M2) phenotypes. M1 macrophages are critical for host defense, producing pro-inflammatory cytokines, while M2 macrophages are involved in the resolution of inflammation and tissue repair.

Research into the specific actions of this compound has centered on its effects on monocytes, which are the precursors to macrophages. Studies have shown that PGE2-EA has potent anti-inflammatory effects on these cells. nih.gov A primary documented action is its ability to suppress the production of Tumor Necrosis Factor-α (TNF-α), a key pro-inflammatory cytokine, in human monocytic cells stimulated with lipopolysaccharide (LPS). nih.gov This inhibitory effect on a cardinal M1-type cytokine suggests that PGE2-EA can modulate macrophage responses by dampening pro-inflammatory signaling cascades. nih.gov This action appears to be mediated through a cyclic AMP (cAMP)-dependent mechanism, likely involving the EP2 and EP4 receptor subtypes, to which PGE2-EA can bind. nih.gov

While direct studies on the comprehensive polarization of macrophages to distinct M1 or M2 phenotypes by PGE2-EA are limited, its established ability to curtail pro-inflammatory cytokine production in their precursor cells is a key indicator of its role in shaping the ultimate macrophage response during an inflammatory event. By downregulating TNF-α, PGE2-EA contributes to an anti-inflammatory environment, an action that is generally counter to the development of a full-blown M1 phenotype. nih.gov

Table 1: Documented Effects of this compound on Monocytic Cells

| Cell Type | Stimulus | Observed Effect of PGE2-EA | Probable Mediator | Reference |

|---|---|---|---|---|

| Human Mononuclear Cells | Lipopolysaccharide (LPS) | Downregulation of Tumor Necrosis Factor-α (TNF-α) production | EP2 Receptor, cAMP-dependent pathway | nih.gov |

| Human Monocytic Cell Line (THP-1) | Lipopolysaccharide (LPS) | Reduction of Tumor Necrosis Factor-α (TNF-α) production | EP2 Receptor | nih.gov |

Interplay with Lipid-Mediated Resolution of Inflammation

The resolution of inflammation is an active, highly orchestrated process mediated by a specialized class of lipid-derived molecules. A pivotal event in this process is the "lipid mediator class switch," where the production of pro-inflammatory eicosanoids, such as leukotrienes, is halted, and the synthesis of pro-resolving mediators is initiated. This switch is crucial for returning the tissue to homeostasis and preventing chronic inflammation.

Key players in this resolution phase include the Specialized Pro-Resolving Mediators (SPMs), a superfamily of lipids that includes lipoxins, resolvins, protectins, and maresins. These molecules actively signal to stop neutrophil infiltration, enhance the clearance of apoptotic cells by macrophages (a process called efferocytosis), and promote tissue repair. nih.govfrontiersin.org

Research suggests that this compound and related PG-ethanolamides may function as pro-resolving lipids. nih.gov It has been proposed that these bioactive lipids may act as resolvins, thereby contributing to the complex process of inflammation resolution. nih.gov The parent compound, Prostaglandin E2 (PGE2), is known to play a dual role in inflammation; while being pro-inflammatory in the initial phase, it can also trigger the production of the anti-inflammatory lipid Lipoxin A4 (LXA4), a key SPM, thereby initiating the resolution cascade. nih.govaginganddisease.org PGE2 can also interact with SPM signaling pathways, for instance, SPMs can modulate the PGE2 receptor EP4 on macrophages to enhance pro-resolving functions like phagocytosis. pnas.org

While the precise mechanisms and interactions of PGE2-EA within the broader SPM network are still under investigation, its characterization as a potential resolvin places it as a significant molecule in the context of inflammation resolution. nih.gov Its ability to suppress pro-inflammatory cytokines, combined with its potential to participate in pro-resolving pathways, highlights its importance within the lipid mediator networks that control the balance between the initiation and active resolution of inflammation.

常见问题

Q. What is the biosynthetic pathway of PGE2-EA, and how can it be replicated in vitro?

PGE2-EA is synthesized via cyclooxygenase-2 (COX-2) oxygenation of the endocannabinoid anandamide (arachidonoyl ethanolamide). To replicate this in vitro:

- Use recombinant human COX-2 enzyme (not COX-1, which lacks activity for this pathway) .

- Incubate anandamide with COX-2 in a buffer system (e.g., Tris-HCl, pH 8.0) containing heme and phenol as cofactors .

- Validate product formation using reverse-phase HPLC or LC-MS, comparing retention times/mass spectra to synthetic PGE2-EA standards .

Q. Which receptors does PGE2-EA target, and how do its binding affinities compare to PGE2?

PGE2-EA acts as an agonist at E prostanoid (EP) receptors EP1–EP4, with binding affinities (Ki values) of 2.45 μM (EP1), 0.46 μM (EP2), 0.2 μM (EP3), and 0.51 μM (EP4) .

Q. What are the solubility and storage guidelines for PGE2-EA in experimental settings?

- Solubility : >100 mg/mL in DMSO, ethanol, or DMF; 12 mg/mL in PBS (pH 7.2). Pre-warm to 37°C and sonicate if precipitates form .

- Storage : Store powder at -20°C (stable for 3 years). Prepare aliquots for solutions to avoid freeze-thaw cycles; use within 1 month at -20°C or 6 months at -80°C .

Advanced Research Questions

Q. How do species-specific metabolic differences impact the translational relevance of PGE2-EA studies?

- Key Finding : PGE2-EA is rapidly hydrolyzed in rat plasma (t½ = 14 sec) but stable in human plasma (t½ >10 min) .

- Methodological Implication : Avoid rat models for pharmacokinetic studies aiming to mimic human systemic effects. Use human whole blood or primary cell assays to assess stability and metabolism .

- Contradiction Alert : While PGE2-EA shows short half-lives in rats, ex vivo human mucosal explant models demonstrate its efficacy in reducing colitis pathology, supporting human relevance .

Q. How can researchers reconcile discrepancies in PGE2-EA’s functional potency across cell types?

Q. What experimental approaches validate PGE2-EA’s anti-inflammatory mechanisms in vivo?

- Human Explant Model : Treat colonic mucosal explants with PGE2-EA (10 μM) and quantify luminal damage (histology) and cytokine profiles (e.g., TNF-α via ELISA) .

- Podocyte Model : Induce NLRP3 inflammasome with L-homocysteine, then assess F-actin rearrangement (phalloidin staining) and caspase-1 activation (Western blot) .

Q. How does PGE2-EA’s stability in cerebrospinal fluid (CSF) influence neurological studies?

Q. What methodological pitfalls arise when comparing PGE2-EA to its parent compound, PGE2?

- Pharmacological Divergence : PGE2-EA has lower receptor affinity but distinct pharmacokinetics (e.g., larger volume of distribution in rats) .

- Best Practices :

Contradiction Analysis

Q. Why do in vitro receptor binding data conflict with functional outcomes in tissue models?

- Case Study : PGE2-EA binds weakly to EP1 (Ki = 2.45 μM) but induces EP1-mediated tracheal contractions at 1 μM .

- Resolution : Tissue-specific receptor density and coupling efficiency (e.g., G-protein expression) amplify functional responses despite low affinity. Use tissue homogenates to quantify EP receptor expression .

Q. How can researchers address the uncertain physiological relevance of PGE2-EA in vivo?

- Challenge : Limited evidence of endogenous PGE2-EA in whole-animal models .

- Strategy : Employ fatty acid amide hydrolase (FAAH) inhibitors to elevate anandamide levels, enhancing COX-2-dependent PGE2-EA synthesis in target tissues .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。